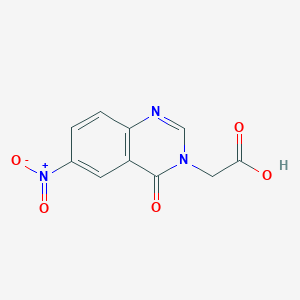

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

Description

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is a quinazoline derivative featuring a nitro group at position 6 of the fused benzene ring and an acetic acid moiety at position 3 of the heterocyclic core. Quinazoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. The nitro substituent in this compound likely enhances its electron-withdrawing character, influencing reactivity and intermolecular interactions compared to other analogs.

Propriétés

IUPAC Name |

2-(6-nitro-4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5/c14-9(15)4-12-5-11-8-2-1-6(13(17)18)3-7(8)10(12)16/h1-3,5H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIZJEAIFPFNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid typically involves the following steps:

Oxidation: The oxidation of the intermediate compound to introduce the keto group at the 4th position.

Acetylation: The final step involves the acetylation of the intermediate to attach the acetic acid moiety at the 3rd position.

Industrial Production Methods

Industrial production methods for 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid may involve large-scale nitration, oxidation, and acetylation processes, often using continuous flow reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Reduction: The reduction of the nitro group results in the formation of (6-Amino-4-oxo-4H-quinazolin-3-yl)-acetic acid.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The keto group and acetic acid moiety also play roles in its reactivity and interactions with enzymes and receptors.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects: Nitro (NO₂) vs. Chloro (Cl): The nitro group at position 6 (target compound) introduces stronger electron-withdrawing effects compared to chloro in the analog from . This may alter solubility, stability, and reactivity in medicinal chemistry applications. Ethyl (C₂H₅) vs. Brominated Derivative (8): Bromination of compound 7 enables further functionalization (e.g., nucleophilic substitution), highlighting the versatility of quinazoline scaffolds .

- Synthetic Routes: The synthesis of compound 7 via glycine and acetic acid reflux (67% yield) suggests a robust method for introducing the acetic acid moiety. Similar approaches may apply to the target compound, though specific details are absent in the evidence. Triazinoquinazoline derivatives () require multi-step modifications, emphasizing the role of heterocyclic fusion in diversifying bioactivity .

Activité Biologique

2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula for 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is . The compound features a nitro group and a quinazoline scaffold, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the quinazoline moiety exhibit antimicrobial properties. A study demonstrated that derivatives of quinazoline showed significant inhibitory effects against various bacterial strains, suggesting that 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid may possess similar activities. The mechanism is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Properties

Quinazoline derivatives have been investigated for their anticancer potential. In vitro studies have shown that 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation was assessed through MTT assays, revealing IC50 values indicative of cytotoxicity against several cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of apoptosis via caspase activation |

| MCF7 | 30 | Cell cycle arrest at G1 phase |

| A549 | 20 | Inhibition of PI3K/Akt signaling pathway |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Specifically, it has shown potential as an inhibitor of aldose reductase, an enzyme linked to diabetic complications. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access.

Study on Antimicrobial Activity

In a comparative study, 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid was tested alongside known antibiotics against E. coli and Staphylococcus aureus. The results indicated that the compound exhibited comparable activity to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Study on Anticancer Effects

A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that treatment with 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

The biological activity of 2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of the quinazoline ring allows intercalation into DNA, disrupting replication.

- Enzyme Inhibition : By binding to specific enzymes like aldose reductase, it alters metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.